molecular formula C11H13N3OS B2382129 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine CAS No. 339156-38-6

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine

Cat. No.: B2382129
CAS No.: 339156-38-6
M. Wt: 235.31
InChI Key: HKAHSVRCLNPQOK-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino, oxoethyl, thio, cyano, ethyl, and methyl groups through various substitution and addition reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Amino-2-oxoethyl)thio]acetic acid
  • 3-[(2-Amino-2-oxoethyl)thio]propanoic acid
  • 2-Thiopheneacetic acid

Uniqueness

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-9-7(2)4-8(5-12)11(14-9)16-6-10(13)15/h4H,3,6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHSVRCLNPQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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